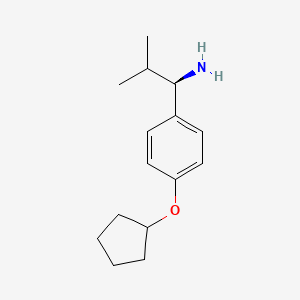
2-(Aminomethoxy)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethoxy)acetic acid is an organic compound with the molecular formula C3H7NO3 It is a derivative of acetic acid where an amino group is attached to the methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethoxy)acetic acid can be achieved through several methods. One common approach involves the reaction of glycine with formaldehyde and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of 2-(Aminomethoxy)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the amino or methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-(Aminomethoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(Aminomethoxy)acetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. The amino and methoxy groups play a crucial role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminoethoxy)acetic acid: Similar in structure but with an ethoxy group instead of a methoxy group.
2-(Aminopropoxy)acetic acid: Contains a propoxy group, leading to different chemical properties.
2-(Aminobutoxy)acetic acid: Features a butoxy group, which affects its reactivity and applications
Uniqueness
2-(Aminomethoxy)acetic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxy group makes it more reactive in certain substitution reactions compared to its ethoxy or propoxy counterparts .
Propriétés
Formule moléculaire |
C3H7NO3 |
|---|---|
Poids moléculaire |
105.09 g/mol |
Nom IUPAC |
2-(aminomethoxy)acetic acid |
InChI |
InChI=1S/C3H7NO3/c4-2-7-1-3(5)6/h1-2,4H2,(H,5,6) |
Clé InChI |
DCDUEGRRLSCGMB-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)OCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)




![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)

![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)


![5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)
